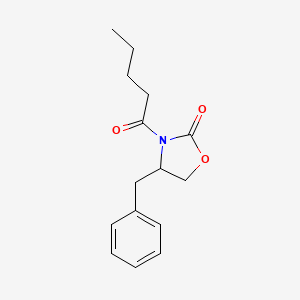

(S)-4-benzyl-3-pentanoyloxazolidin-2-one

Description

BenchChem offers high-quality (S)-4-benzyl-3-pentanoyloxazolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-4-benzyl-3-pentanoyloxazolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C15H19NO3 |

|---|---|

Molecular Weight |

261.32 g/mol |

IUPAC Name |

4-benzyl-3-pentanoyl-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C15H19NO3/c1-2-3-9-14(17)16-13(11-19-15(16)18)10-12-7-5-4-6-8-12/h4-8,13H,2-3,9-11H2,1H3 |

InChI Key |

BQLGXGCFEVCOFV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(=O)N1C(COC1=O)CC2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

(S)-4-benzyl-2-oxazolidinone pentanoyl derivative properties

Executive Summary

This guide details the physicochemical properties, synthetic utility, and handling protocols for (S)-4-benzyl-3-pentanoyl-2-oxazolidinone , a pivotal intermediate in asymmetric synthesis. Derived from the "Evans Auxiliary" ((S)-4-benzyl-2-oxazolidinone), this pentanoyl (valeryl) derivative serves as a chiral template for the stereoselective formation of C-C bonds at the

It is widely employed in drug discovery for the synthesis of polyketides, amino acids, and complex chiral drugs where high diastereomeric ratios (dr > 98:2) are required.[1][2]

Structural & Physicochemical Profile

Identity & Constants

| Property | Specification |

| IUPAC Name | (4S)-4-benzyl-3-pentanoyl-1,3-oxazolidin-2-one |

| CAS Number | 143868-89-7 |

| Molecular Formula | |

| Molecular Weight | 261.32 g/mol |

| Appearance | White to off-white crystalline solid |

| Chirality | (S)-configuration at C4 (derived from L-Phenylalanine) |

| Solubility | Soluble in THF, |

Spectroscopic Signature (Diagnostic)

-

NMR (

-

Auxiliary C4-H: Multiplet at

4.0–4.2 ppm. -

Acyl Chain (

-protons): Triplet/Multiplet around -

Benzylic Protons: Distinctive doublet of doublets (dd) typically around

2.7 and 3.2 ppm.

-

Synthetic Architecture

The synthesis of the pentanoyl derivative relies on the deprotonation of the oxazolidinone carbamate followed by nucleophilic attack on valeryl chloride.

Synthesis Protocol (High-Fidelity)

Reagents: (S)-4-benzyl-2-oxazolidinone (1.0 equiv), n-Butyllithium (n-BuLi, 1.05 equiv), Valeryl Chloride (1.1 equiv), THF (anhydrous).

Step-by-Step Workflow:

-

Cryogenic Setup: Charge a flame-dried flask with (S)-4-benzyl-2-oxazolidinone and anhydrous THF. Cool to -78°C under

atmosphere. -

Lithiation: Add n-BuLi dropwise. Critical Insight: Maintain internal temperature below -70°C to prevent ring opening. Stir for 30 minutes to ensure complete formation of the lithium aza-enolate.

-

Acylation: Add valeryl chloride dropwise. The solution typically turns colorless or pale yellow.

-

Warming: Allow the reaction to warm to 0°C over 1 hour.

-

Quench & Workup: Quench with saturated

. Extract with EtOAc. -

Purification: Recrystallize from Hexanes/EtOAc or purify via flash chromatography (typically 10-20% EtOAc in Hexanes).

Process Diagram

Figure 1: Synthetic workflow for the generation of the pentanoyl derivative.

Mechanistic Dynamics: The "Evans" Control

The utility of this molecule lies in its ability to form a rigid Z-enolate upon treatment with a base (NaHMDS or LDA) or a Lewis Acid (

The Z-Enolate Geometry

Unlike ketones which may form E/Z mixtures,

-

Cause: Allylic strain (

strain) between the oxazolidinone carbonyl oxygen and the -

Chelation: The lithium or boron atom chelates between the enolate oxygen and the oxazolidinone carbonyl oxygen, locking the conformation.

Stereochemical Induction

The benzyl group at C4 projects into space, effectively blocking one face of the enolate (the Re-face relative to the C=C bond in the transition state).

-

Electrophiles (E+) are forced to attack from the unhindered face.

-

Result: Formation of the (S)-configuration at the new

-center (for alkylations).

Figure 2: Mechanistic pathway ensuring high diastereoselectivity via Z-enolate formation.

Application Protocols

Asymmetric Alkylation (NaHMDS Method)

This protocol introduces an alkyl group at the

-

Enolization: Dissolve derivative in THF at -78°C. Add NaHMDS (1.1 equiv). Stir for 30–60 mins.

-

Note: NaHMDS is preferred over LDA for sensitive substrates to minimize degradation.

-

-

Addition: Add Alkyl Halide (e.g., Allyl Iodide, 3-5 equiv) slowly.

-

Reaction: Stir at -78°C for 2–4 hours. (TLC monitoring is essential; starting material and product often have similar Rf values).

-

Workup: Quench with dilute HCl or

.

Asymmetric Aldol (Boron Enolate)

Used to create

-

Enolization: Treat derivative with

(1.1 equiv) and -

Addition: Add aldehyde (1.1 equiv).

-

Mechanism: Proceeds via the Zimmerman-Traxler transition state.[3][4]

-

Oxidative Workup: Requires

buffer to cleave the B-O bond and release the aldol adduct.

Auxiliary Cleavage (Removal)

After the stereocenter is established, the auxiliary must be removed.[5][6]

| Method | Reagents | Product | Notes |

| Hydrolytic | Carboxylic Acid | ||

| Reductive | Primary Alcohol | Direct reduction.[7] High yield. | |

| Transamination | Amide | Weinreb amides can be formed this way. |

Safety Warning: The

References & Authority

-

Evans, D. A., et al. "Enantioselective aldol condensations.[8] 2. Erythro-selective chiral aldol condensations via boron enolates." Journal of the American Chemical Society, 103(8), 2127-2129. Link

-

Gage, J. R., & Evans, D. A. "Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary." Organic Syntheses, Coll. Vol. 8, p. 339. Link

-

Ager, D. J., et al. "Commercial applications of the Evans auxiliary." Aldrichimica Acta, 30(1), 3-11. (Standard industry reference for scale-up).

-

Keyes, et al. "Safety hazards in the hydrolysis of Evans auxiliaries with LiOH/H2O2." Organic Process Research & Development. Link

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. (S)-4-benzyl-3-pentanoyloxazolidin-2-one | C15H19NO3 | CID 11391341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. uwindsor.ca [uwindsor.ca]

- 6. connectsci.au [connectsci.au]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Evans Aldol Reaction | TCI AMERICA [tcichemicals.com]

Technical Deep Dive: Z-Enolate Formation of N-Acyl Oxazolidinones

Executive Summary

The stereoselective formation of the Z-enolate from N-acyl oxazolidinones (Evans Auxiliaries) is the deterministic step in the Evans Aldol reaction. This guide dissects the kinetic and thermodynamic factors enabling >99:1 diastereoselectivity. By leveraging the short B–O bond length and tight chelation of dibutylboron triflate (

Mechanistic Foundations: The "Z" Imperative

The utility of the Evans auxiliary hinges on the exclusive formation of the Z-enolate.[1] In the context of N-acyl oxazolidinones, the terms Z and E refer to the relative orientation of the enolate oxygen and the substituent on the

Stereoelectronic Origins

Unlike ketone enolates, where E/Z ratios are governed by A-1,3 strain, N-acyl oxazolidinone enolization is driven by chelation-controlled deprotonation .

-

Pre-Complexation: The Lewis acid (

) coordinates to the carbonyl oxygen of the acyl group and the carbonyl oxygen of the oxazolidinone. This forms a reversible cationic boron complex. -

Dipole Minimization: In the transition state, the oxazolidinone ring rotates to oppose the dipoles of the two carbonyls.

-

Steric Gating: When the amine base (DIPEA or TEA) approaches to deprotonate the

-proton, it must avoid the steric bulk of the auxiliary's R-group (e.g., isopropyl in Valine-derived auxiliaries). -

Kinetic Control: The removal of the proton syn to the auxiliary carbonyl is kinetically favored, leading exclusively to the Z-enolate .

The Zimmerman-Traxler Consequence

The formation of the Z-enolate is not an end in itself but a prerequisite for the Evans-syn aldol product. The reaction proceeds via a highly ordered, six-membered chair-like transition state (Zimmerman-Traxler model) where the aldehyde R-group occupies the pseudo-equatorial position to minimize 1,3-diaxial interactions.

Pathway Visualization:

Figure 1: The kinetic pathway from substrate to Z-enolate, highlighting the critical chelation phase.

Critical Variables & Reagents

The success of this transformation relies on a "Goldilocks" set of conditions. Deviations typically result in lower diastereomeric ratios (dr) or stalled reactivity.

The Lewis Acid: Dibutylboron Triflate ( )

-

Why Boron? Boron possesses a shorter bond length to oxygen (approx 1.4–1.5 Å) compared to Lithium or Titanium. This creates a "tighter" transition state, magnifying the steric influence of the chiral auxiliary.[2]

-

Quality Control:

is air-sensitive and degrades to triflic acid (HOTf) and boric acid derivatives upon exposure to moisture. Degraded reagent leads to decomposition of the oxazolidinone or racemization.-

Visual Check: Pure reagent is clear/colorless. Yellow/brown indicates oxidation.

-

The Base: Amine Sterics

-

DIPEA (Hünig's Base): Preferred for sterically encumbered substrates. Its bulk prevents complexation with the Boron center, ensuring it acts solely as a Brønsted base.

-

Triethylamine (TEA): Standard for less hindered substrates.

-

Stoichiometry: A slight excess of base (1.1–1.2 equiv) relative to Boron is critical to scavenge TfOH produced during enolization.

Solvent Effects

-

Dichloromethane (DCM): The mandatory solvent. It is non-coordinating, allowing the Boron to coordinate exclusively with the substrate carbonyls.

-

THF: Avoid. The oxygen in THF competes for the Boron Lewis acid sites, disrupting the chelate and eroding stereocontrol.

Standard Operating Procedure (SOP)

This protocol assumes a standard Evans Aldol reaction on a 1.0 mmol scale.

Reagents:

-

N-Propionyl oxazolidinone (1.0 equiv)

- (1.0 M in DCM, 1.1 equiv)

-

DIPEA (1.2 equiv)

-

Aldehyde (1.2–1.5 equiv)

-

DCM (Anhydrous)[3]

Workflow:

-

System Prep: Flame-dry a round-bottom flask under Argon/Nitrogen flow. Cool to room temperature.

-

Substrate Solvation: Dissolve N-acyl oxazolidinone in anhydrous DCM (0.2 M concentration).

-

Lewis Acid Addition:

-

Enolization:

-

Add DIPEA dropwise over 5 minutes.

-

Stir at 0°C for 30–45 minutes. This "aging" period is crucial for complete conversion to the Z-enolate.

-

-

Aldol Addition:

-

Cool reaction mixture to -78°C (Dry ice/Acetone).

-

Add the aldehyde (neat or in minimal DCM) slowly down the side of the flask.

-

Stir at -78°C for 1–2 hours, then warm slowly to 0°C or room temperature depending on substrate reactivity.

-

-

Oxidative Workup (Critical):

-

The reaction produces a boron-aldolate which is stable.[4] It must be cleaved.

-

Add pH 7 buffer, methanol, and 30%

. Stir vigorously for 1 hour to hydrolyze the B-O bonds.

-

Comparative Analysis: Metal Enolates

While Boron is the standard for syn-selectivity, other metals offer complementary outcomes.

| Feature | Boron ( | Titanium ( | Lithium (LDA) |

| Enolate Geometry | Strictly Z | Z (mostly) | Mixture (Z favored) |

| Aldol Product | Evans-Syn | Non-Evans Syn or Anti | Low Selectivity |

| Mechanism | Closed Chair (Zimmerman-Traxler) | Closed Chair (Chelated) | Open or Aggregated |

| Key Additive | Amine Base | (-)-Sparteine / TMEDA | HMPA (optional) |

| Primary Use | High-fidelity syn aldol | Accessing "forbidden" diastereomers | Alkylation (not Aldol) |

The "Crimmins" Alternative

Using

Troubleshooting & Optimization

Issue: Low Yield / Incomplete Conversion

-

Cause: Degraded

. -

Fix: Distill

prior to use or purchase fresh ampules. Ensure strictly anhydrous conditions; TfOH (hydrolysis product) catalyzes decomposition.

Issue: Poor Diastereoselectivity (<10:1)

-

Cause 1: Temperature violation.[2] Warming the enolate above 0°C before aldehyde addition can cause equilibration to the thermodynamic E-enolate (leading to anti-aldol).

-

Cause 2: Solvent contamination. Even trace THF can disrupt the tight Boron transition state.

Issue: "Stuck" Intermediate

-

Cause: Insufficient oxidative workup.

-

Fix: The Boron-aldolate bond is strong. Ensure the

/MeOH oxidative cleavage runs for at least 60 minutes at 0°C -> RT.

Visualization of Stereocontrol

The following diagram illustrates the Zimmerman-Traxler Transition State, visualizing why the Z-enolate yields the Syn-Aldol.

Figure 2: The Zimmerman-Traxler model explaining the translation of Z-enolate geometry into Syn-aldol stereochemistry.

References

-

Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations.[5] 2. Erythro-selective chiral aldol condensations via boron enolates.[5] Journal of the American Chemical Society, 103(8), 2127–2129.

-

Evans, D. A., Nelson, J. V., Vogel, E., & Taber, T. R. (1981). Stereoselective aldol condensations via boron enolates.[5][6][7] Journal of the American Chemical Society, 103(11), 3099–3111.

-

Crimmins, M. T., & She, J. (2004). Titanium-Mediated Aldol Reactions of Thiazolidinethiones.[8] Synlett, 2004(8), 1371–1374.

-

Heathcock, C. H. (1981). Acyclic Stereocontrol through the Aldol Condensation. Science, 214(4519), 395–405.

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. arkat-usa.org [arkat-usa.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. Evans Aldol Reaction | TCI EUROPE N.V. [tcichemicals.com]

- 6. Structures and Reactivities of Sodiated Evans Enolates: Role of Solvation and Mixed Aggregation on the Stereochemistry and Mechanism of Alkylations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evans Enolates: Structures and Mechanisms Underlying the Aldol Addition of Oxazolidinone-Derived Boron Enolates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. oxfordsynthesiscdt.ox.ac.uk [oxfordsynthesiscdt.ox.ac.uk]

stereoselective synthesis using (S)-4-benzyl-3-pentanoyloxazolidin-2-one

An In-depth Technical Guide to Stereoselective Synthesis Using (S)-4-benzyl-3-pentanoyloxazolidin-2-one

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of (S)-4-benzyl-3-pentanoyloxazolidin-2-one, a cornerstone reagent in modern asymmetric synthesis. We will dissect the underlying principles of its application, moving beyond simple procedural outlines to explain the causal mechanisms that ensure high stereocontrol. The protocols and insights presented herein are synthesized from seminal literature and best practices, offering a robust framework for implementation in a research or development setting.

Introduction: The Power of Chiral Auxiliaries

The predictable and high-fidelity control of stereochemistry is a central challenge in the synthesis of complex organic molecules, particularly in the pharmaceutical industry where enantiomeric purity is paramount. The Evans' oxazolidinone auxiliaries, first introduced by David A. Evans, represent a landmark achievement in this field. These scaffolds function by being temporarily appended to a prochiral substrate, directing the stereochemical course of a subsequent reaction, and then being cleaved to reveal the newly formed chiral product.

The subject of this guide, (S)-4-benzyl-3-pentanoyloxazolidin-2-one, is a specific and widely used member of this class. Its efficacy stems from a rigid conformational structure that leverages steric and electronic effects to create a highly biased environment for bond formation.

The Core Principle: Diastereoselective Enolate Formation

The utility of N-acyl oxazolidinones is predicated on their ability to form a single, geometrically defined enolate upon treatment with a suitable base. The stereochemical outcome of all subsequent reactions, such as aldol additions and alkylations, is directly dependent on the geometry of this enolate.

For (S)-4-benzyl-3-pentanoyloxazolidin-2-one, treatment with a hindered base like lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) overwhelmingly favors the formation of the (Z)-enolate. This selectivity is attributed to a kinetically controlled deprotonation process. The lithium or sodium cation is chelated by the two oxygen atoms of the N-acyl imide, forcing the propanoyl group into a syn-periplanar conformation. The base then abstracts the least sterically hindered α-proton, leading directly to the (Z)-geometry.

Caption: Chelation-controlled formation of the (Z)-enolate.

Application I: The Asymmetric Aldol Addition

The reaction of the (Z)-enolate with an aldehyde is a powerful method for constructing β-hydroxy carbonyl compounds, which are prevalent motifs in natural products. The stereochemical outcome is rationalized by the Zimmerman-Traxler transition state model. The reaction proceeds through a rigid, chair-like, six-membered transition state involving the metal cation (typically boron or titanium after transmetalation from lithium).

The steric bulk of the benzyl group on the oxazolidinone effectively blocks one face of the enolate. Consequently, the aldehyde's R group is forced to adopt a pseudo-equatorial position to minimize steric clash with the auxiliary, leading to the observed syn-aldol product with a specific absolute stereochemistry at the newly formed centers.

Caption: General workflow for an Evans' asymmetric aldol reaction.

Field-Proven Protocol: Asymmetric Aldol Addition

This protocol describes a representative synthesis of a syn-aldol adduct.

Materials:

-

(S)-4-benzyl-3-pentanoyloxazolidin-2-one

-

Dibutylboron triflate (Bu₂BOTf), 1.0 M in hexanes

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM)

-

Aldehyde (e.g., isobutyraldehyde)

-

Phosphate buffer (pH 7), Methanol

Procedure:

-

To a flame-dried round-bottom flask under an argon atmosphere, add (S)-4-benzyl-3-pentanoyloxazolidin-2-one (1.0 eq) and anhydrous DCM.

-

Cool the solution to 0 °C.

-

Add DIPEA (1.2 eq) followed by the dropwise addition of Bu₂BOTf (1.1 eq). Stir for 30 minutes at 0 °C. The formation of the boron enolate is typically indicated by a color change.

-

Cool the reaction mixture to -78 °C.

-

Add the aldehyde (1.5 eq) dropwise over 10 minutes.

-

Stir the reaction at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.

-

Quench the reaction by adding pH 7 phosphate buffer, followed by methanol.

-

Concentrate the mixture in vacuo, partition between water and ethyl acetate, and extract the aqueous layer.

-

Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.

-

The crude product can be purified by flash column chromatography on silica gel to yield the aldol adduct. Diastereomeric ratios are typically determined by ¹H NMR analysis of the crude product.

Representative Performance Data

The robustness of this method is demonstrated by its consistently high diastereoselectivity across a range of aldehydes.

| Aldehyde (R-CHO) | R Group | Diastereomeric Ratio (syn:anti) |

| Isobutyraldehyde | i-Pr | >99:1 |

| Benzaldehyde | Ph | >99:1 |

| Propionaldehyde | Et | 97:3 |

| Acetaldehyde | Me | 95:5 |

| Data synthesized from seminal reports by Evans et al. |

Application II: Asymmetric Alkylation

The same (Z)-enolate intermediate serves as a potent nucleophile for reactions with electrophiles, such as alkyl halides. The stereochemical control originates from the same principle: the benzyl group of the auxiliary shields the si-face of the enolate. The incoming electrophile is therefore forced to approach from the less hindered re-face, resulting in the formation of a single diastereomer.

Field-Proven Protocol: Asymmetric Alkylation

Materials:

-

(S)-4-benzyl-3-pentanoyloxazolidin-2-one

-

Sodium hexamethyldisilazide (NaHMDS), 1.0 M in THF

-

Anhydrous Tetrahydrofuran (THF)

-

Alkylating agent (e.g., benzyl bromide)

-

Saturated aqueous NH₄Cl solution

Procedure:

-

Dissolve (S)-4-benzyl-3-pentanoyloxazolidin-2-one (1.0 eq) in anhydrous THF in a flame-dried flask under argon.

-

Cool the solution to -78 °C.

-

Add NaHMDS (1.05 eq) dropwise. The solution should turn from colorless to a pale yellow, indicating enolate formation. Stir for 30 minutes.

-

Add the alkylating agent (1.2 eq) dropwise.

-

Stir the reaction mixture at -78 °C for 3-4 hours or until TLC analysis indicates consumption of the starting material.

-

Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl.

-

Allow the mixture to warm to room temperature. Partition between water and ethyl acetate.

-

Separate the layers and extract the aqueous phase with ethyl acetate.

-

Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the product by flash chromatography to yield the alkylated product.

The Final Step: Non-Destructive Auxiliary Cleavage

A critical feature of a useful chiral auxiliary is its facile removal without epimerization of the newly created stereocenter. The Evans' auxiliary can be cleaved under various conditions to yield different functional groups, significantly enhancing its synthetic utility.

Strategic Acyl Chain Selection in Asymmetric Synthesis: A Comparative Technical Guide to Propionyl and Pentanoyl Evans Auxiliaries

Part 1: Executive Summary & Strategic Selection

In the landscape of asymmetric synthesis, the Evans oxazolidinone platform remains the "gold standard" for diastereoselective alkylation and aldol reactions due to its predictability. However, a common operational oversight in drug development is treating the Propionyl (

While their mechanistic stereocontrol is homologous, their physicochemical behaviors diverge significantly during downstream processing. This guide analyzes these differences to prevent yield loss during the critical cleavage and isolation stages.

The Core Distinction

-

Propionyl (

): The industry standard for installing-

Challenge: The cleavage product (propionic acid) is water-soluble and volatile, leading to isolation difficulties.

-

-

Pentanoyl (

): Used for installing-

Challenge: The cleavage product (valeric acid) is highly lipophilic and high-boiling, complicating removal by evaporation.

-

Part 2: Mechanistic Homology & Stereochemical Logic

To understand why we select these specific chains, we must first validate that the chain length does not compromise stereocontrol. Both substrates operate via the formation of a Z-Enolate .[1][2][3]

The Chelation-Controlled Enolate

Upon deprotonation (typically with NaHMDS or LDA), the lithium cation chelates between the enolate oxygen and the carbonyl of the oxazolidinone.

-

Z-Geometry: The R-group (ethyl for propionyl, butyl for pentanoyl) orients trans to the oxazolidinone moiety to minimize steric strain (

strain). -

Facial Bias: The isopropyl or benzyl group on the auxiliary blocks one face of the enolate, forcing the electrophile to attack from the opposite side.

Critical Insight: Because the alkyl chain (Ethyl vs. Butyl) points away from the steric bulk of the auxiliary in the Z-enolate, the pentanoyl chain does not introduce significant steric perturbation compared to the propionyl chain. Stereoselectivity remains consistently high (>98:2 dr) for both.

Visualization: The Stereocontrol Pathway

Figure 1: The conserved workflow for Evans auxiliary alkylation. The chain length (

Part 3: Comparative Analysis (Physicochemical & Operational)

This section details the practical differences that impact experimental design.

Table 1: Physicochemical Properties of Cleavage Products

| Feature | Propionyl System ( | Pentanoyl System ( | Operational Implication |

| Target Stereocenter | Dictated by target molecule structure. | ||

| Cleaved Acid BP | 141°C (Propionic Acid) | 186°C (Valeric Acid) | |

| Water Solubility | High (Miscible) | Low ( | |

| Chromatography ( | Lower (More Polar) | Higher (More Lipophilic) | |

| Odor Profile | Pungent, Rancid | Penetrating, "Sweaty" | Both require fume hood discipline; |

Operational Strategy: The "Workup Trap"

The Propionyl Trap: When cleaving the propionyl auxiliary to yield a free acid, researchers often lose yield during concentration. Propionic acid co-evaporates with solvents.

-

Solution: Do not evaporate to dryness. Use careful distillation or convert immediately to a non-volatile ester/amide in situ.

The Pentanoyl Trap: When cleaving the pentanoyl auxiliary, the resulting valeric acid is an oil that is difficult to purge of solvent and difficult to separate from the cleaved oxazolidinone auxiliary if their polarities align.

-

Solution: Utilize the significant lipophilicity difference. The pentanoyl adduct is much less polar than the free auxiliary, allowing facile separation via silica plug before cleavage.

Part 4: Validated Experimental Protocols

These protocols are designed to be self-validating. If the color changes or internal checks fail, stop and re-evaluate.

Protocol A: Acylation (The Entry Point)

Applicable to both

-

Setup: Flame-dry a 250 mL RB flask under

. Add Evans auxiliary (1.0 equiv) and dry THF ( -

Deprotonation: Add

-BuLi (1.1 equiv) dropwise.-

Check: Solution should turn bright yellow (lithiated auxiliary). If colorless, moisture is present.

-

-

Acylation: Add Propionyl Chloride or Valeroyl Chloride (1.2 equiv) dropwise.

-

Observation: Yellow color fades to clear/white precipitate (LiCl).

-

-

Workup: Warm to RT, quench with sat.

. Extract with EtOAc.[4] -

Validation:

NMR must show the diagnostic quartet (

Protocol B: Diastereoselective Alkylation

Critical Step for Stereocenter Formation.

-

Enolization: Dissolve acylated auxiliary in THF (

). Cool to -

Electrophile Addition: Add alkyl halide (e.g., Benzyl Bromide) (1.5 equiv).

-

Note: For pentanoyl, reaction times may be 20% longer due to slight mass transport effects, though kinetics are similar.

-

-

Quench: Add acetic acid (2 equiv) at

before warming. Crucial: Warming the enolate without quenching causes racemization.

Protocol C: Safer Cleavage (LiOOH Method)

Standardized for safety to prevent

-

Preparation: Dissolve alkylated product in THF/Water (3:1) at

.[4] -

Peroxide Addition: Add

(30%, 4 equiv). -

Base Addition: Add LiOH (2 equiv) slowly.

-

Safety Check: Monitor internal temp. Exotherm indicates rapid hydrolysis.

-

-

Quench: Add

(1.5 M) to destroy excess peroxide. Test with starch-iodide paper (Blue = Peroxide active; Colorless = Safe). -

Isolation (Divergent):

-

For Propionyl (

): Acidify to pH 2. Saturate aqueous layer with NaCl (salting out). Extract -

For Pentanoyl (

): Acidify to pH 2. Extract

-

Part 5: References

-

Evans, D. A., Ennis, M. D., & Mathre, D. J. (1982). Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of alpha-substituted carboxylic acid derivatives. Journal of the American Chemical Society. Link

-

Gage, J. R., & Evans, D. A. (1990). Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary. Organic Syntheses. Link

-

Keyes, S. et al. (2020). Safe Scale-up of an Oxygen-Releasing Cleavage of Evans Oxazolidinone with Hydrogen Peroxide. Organic Process Research & Development. Link

-

Chow, K. H., et al. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH.[5] Australian Journal of Chemistry.[5][6] Link

Sources

Methodological & Application

protocol for alkylation of (S)-4-benzyl-3-pentanoyloxazolidin-2-one

Application Note: Asymmetric -Alkylation of (S)-4-benzyl-3-pentanoyloxazolidin-2-one

Introduction & Scope

This application note details the protocol for the diastereoselective

The Evans alkylation is the gold standard for asymmetric synthesis due to its high diastereoselectivity (

Mechanistic Principles & Stereochemical Model[1]

The Z-Enolate & Chelation Control

The high stereocontrol of this reaction relies on the formation of a rigid, chelated Z-enolate . When a strong, bulky base like Lithium Diisopropylamide (LDA) is used at low temperatures (-78°C), kinetic deprotonation occurs.

-

Z-Selectivity: The base deprotonates the

-proton trans to the carbonyl oxygen to minimize steric clash, exclusively forming the (Z)-enolate. -

Chelation: The Lithium cation (

) coordinates simultaneously to the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring. This "locks" the conformation.[1] -

Facial Shielding: In the (S)-4-benzyl auxiliary, the benzyl group projects forward (wedge). This steric bulk effectively shields the Re-face (top face) of the enolate.

-

Stereoselective Attack: The electrophile must attack from the unhindered Si-face (bottom face), resulting in the inversion of the stereocenter relative to the auxiliary's shielding group.

Visualization of the Transition State

The following diagram illustrates the Zimmerman-Traxler-like transition state that dictates the stereochemical outcome.

Figure 1: Mechanistic pathway showing the critical Li-chelated intermediate that enforces facial selectivity.

Experimental Protocol

Materials & Reagents[2][3]

-

Substrate: (S)-4-benzyl-3-pentanoyloxazolidin-2-one (1.0 equiv).

-

Base: Lithium Diisopropylamide (LDA), 2.0 M in THF/heptane (1.1 equiv). Note: Freshly prepared LDA is preferred for critical scale-ups.

-

Electrophile: Alkyl halide (e.g., Benzyl bromide, Allyl iodide) (1.5 – 3.0 equiv).

-

Solvent: Anhydrous Tetrahydrofuran (THF), distilled from Na/Benzophenone or passed through activated alumina columns.

-

Quench: Saturated aqueous Ammonium Chloride (

).

Step-by-Step Methodology

Phase 1: Enolization

-

Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet. Maintain an inert atmosphere (

or -

Solvent Charge: Add anhydrous THF (concentration ~0.1 M relative to substrate).

-

Cooling: Cool the THF to -78°C using a dry ice/acetone bath.

-

Base Addition: Add LDA (1.1 equiv) dropwise via syringe over 5-10 minutes. Ensure the internal temperature does not rise above -70°C.

-

Substrate Addition: Dissolve the (S)-4-benzyl-3-pentanoyloxazolidin-2-one in a minimal amount of THF. Cannulate this solution dropwise into the LDA solution at -78°C.

-

Deprotonation: Stir the mixture at -78°C for 45–60 minutes to ensure complete formation of the Z-enolate.

Phase 2: Alkylation

-

Electrophile Addition: Add the neat alkyl halide (1.5–3.0 equiv) dropwise to the enolate solution.

-

Note: For highly reactive electrophiles (Allyl bromide), 1.5 equiv is sufficient. For sluggish electrophiles (Ethyl iodide), use up to 3.0 equiv and consider adding HMPA (caution: toxic) as a cosolvent.

-

-

Reaction: Stir at -78°C.

-

Kinetic Control: For most reactive electrophiles, keep at -78°C for 2–4 hours.

-

Slow Reactions: If reaction is slow (monitored by TLC), allow the bath to slowly warm to -20°C or 0°C over 4–6 hours. Do not warm rapidly , as this can degrade the enolate geometry.

-

Phase 3: Workup & Purification

-

Quench: Quench the reaction at the final temperature by adding saturated aqueous

. -

Extraction: Allow to warm to room temperature. Extract the aqueous layer with

(3x). -

Drying: Combine organics, dry over

, filter, and concentrate in vacuo. -

Purification: Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient). The diastereomers are usually separable, but the high selectivity often renders this a filtration step.

Workflow Diagram

Figure 2: Operational workflow for the standard Evans alkylation protocol.

Critical Parameters & Troubleshooting

To ensure "Trustworthiness" and reproducibility, the following parameters must be strictly controlled.

Temperature Control

The difference between -78°C and -40°C is critical.

-

Issue: Enolate equilibration. At higher temperatures, the Lithium enolate can equilibrate or aggregate differently, leading to erosion of diastereoselectivity (dr).

-

Solution: Use an internal thermometer during the addition of the substrate. If the temperature spikes, stop addition immediately.

Reagent Quality

-

LDA: Commercial LDA can degrade. Titrate before use (e.g., using menthol/fluorene) or prepare fresh from diisopropylamine and n-BuLi.

-

Electrophiles: Alkyl halides must be colorless. If yellow/brown, filter through a plug of basic alumina or distill before use to remove traces of acid (H-X), which quenches the enolate.

Stoichiometry Table

| Component | Equivalents | Role | Consequence of Deviation |

| Substrate | 1.0 | Limiting Reagent | N/A |

| LDA | 1.05 – 1.10 | Base | <1.0: Incomplete conversion. >1.2: Side reactions with electrophile or cleavage of auxiliary. |

| Electrophile | 1.5 – 3.0 | Alkylating Agent | <1.5: Slow reaction. Excess: Difficult purification. |

| Solvent (THF) | 0.1 M (conc) | Medium | Too conc: Aggregation issues. Too dilute: Slow kinetics. |

Representative Data & Analysis

When alkylating (S)-4-benzyl-3-pentanoyloxazolidin-2-one , the expected outcome is the formation of the (R)-

Expected Yields and Selectivity

Based on historical data for Evans alkylations of similar chain lengths (propionyl/butanoyl):

| Electrophile | Conditions | Yield (%) | Diastereomeric Ratio (dr) |

| Allyl Bromide | -78°C, 2h | 85-92% | > 98:2 |

| Benzyl Bromide | -78°C to 0°C | 80-88% | > 95:5 |

| Methyl Iodide | -78°C (NaHMDS preferred*) | 75-85% | > 90:10 |

| Ethyl Iodide | -78°C to RT | 60-75% | > 90:10 |

*Note: For simple methylation, Sodium Hexamethyldisilazide (NaHMDS) often provides higher yields than LDA due to less aggregate formation, though LDA is standard for larger electrophiles.

Analytical Verification

-

NMR: The diastereomers usually show distinct shifts for the

-proton and the auxiliary's benzyl protons. -

HPLC: Chiral HPLC is not strictly necessary for the diastereomers (standard silica separates them), but is useful after cleavage to determine the enantiomeric excess (ee) of the final acid/alcohol.

References

-

Evans, D. A., Ennis, M. D., & Mathre, D. J. (1982). Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of alpha-substituted carboxylic acid derivatives. Journal of the American Chemical Society, 104(6), 1737–1739.

-

Evans, D. A. (1984). Stereoselective Alkylation Reactions of Chiral Metal Enolates. Aldrichimica Acta, 15(2), 23-32.

-

Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835–876.

-

Yost, J. M., et al. (2010). General Protocol for Evans Alkylation. Organic Syntheses, 87, 226.

Sources

Application Note: Reductive Cleavage of Evans Auxiliary with LiAlH₄

Executive Summary

The reductive cleavage of Evans oxazolidinone auxiliaries using Lithium Aluminum Hydride (LiAlH₄) is a cornerstone transformation in asymmetric synthesis, converting chiral imides into enantiomerically enriched primary alcohols. Unlike hydrolytic methods that yield carboxylic acids, this protocol directly accesses the alcohol oxidation state, streamlining synthetic sequences. This guide provides a robust, scalable protocol emphasizing chemoselectivity , safety , and the quantitative recovery of the expensive chiral auxiliary.

Mechanistic Insight & Chemoselectivity

The transformation is governed by the nucleophilic attack of the hydride on the exocyclic carbonyl of the imide. While the oxazolidinone ring contains a carbamate functionality, the exocyclic imide carbonyl is significantly more electrophilic due to the absence of resonance stabilization typically found in simple amides (twisted geometry).

Reaction Pathway[1][2][3][4][5][6][7][8]

-

Activation: Coordination of Lithium (

) to the exocyclic carbonyl oxygen. -

Nucleophilic Attack: Delivery of hydride (

) from -

Collapse: Elimination of the oxazolidinone auxiliary (acting as a leaving group) to generate a transient aldehyde.

-

Reduction: Rapid reduction of the aldehyde to the primary alkoxide.

Visualization: Reaction Mechanism

Figure 1: Mechanistic pathway of reductive cleavage. The exocyclic carbonyl is selectively attacked, releasing the auxiliary and reducing the substrate to the alcohol.

Critical Process Parameters (CPPs)

| Parameter | Recommendation | Rationale |

| Stoichiometry | 1.5 – 2.0 equiv LiAlH₄ | Theoretical requirement is 0.5 equiv (2 hydrides), but excess ensures rapid turnover and compensates for adventitious moisture. |

| Temperature | -78°C to 0°C | Low temperature prevents attack on the endocyclic carbamate (ring opening) and minimizes racemization. |

| Solvent | THF (Anhydrous) | High solubility of LiAlH₄; coordinates |

| Quench | Rochelle's Salt | Crucial. Breaks down aluminum emulsions, allowing clean phase separation and high recovery of the polar auxiliary. |

Standard Operating Procedure (SOP)

Materials

-

Substrate: Purified N-acyloxazolidinone (Evans imide).

-

Reagent: LiAlH₄ (2.0 M solution in THF or solid). Note: Solutions are safer for scale-up.

-

Solvent: Dry THF (distilled or from solvent system).

-

Quench: Saturated aqueous Potassium Sodium Tartrate (Rochelle's Salt).

Protocol Steps

-

Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and maintain under an inert atmosphere (Argon or Nitrogen).

-

Substrate Solubilization: Dissolve the Evans imide (1.0 equiv) in anhydrous THF (0.1 M concentration). Cool the solution to 0°C (ice bath).

-

Note: For extremely hindered or sensitive substrates, cool to -78°C.

-

-

Reagent Addition: Add LiAlH₄ (1.5 equiv) dropwise via syringe/cannula over 10–15 minutes.

-

Observation: Gas evolution (

) may occur; ensure proper venting.

-

-

Reaction Monitoring: Stir at 0°C. Monitor by TLC (typically 30–60 mins).

-

Endpoint: Disappearance of imide spot. Appearance of a more polar alcohol spot and the auxiliary spot.[1]

-

-

The Rochelle's Quench (Essential for Recovery):

-

Dilute the reaction mixture with Et₂O (equal volume to THF).

-

Slowly add saturated aqueous Rochelle's salt solution (approx. 2 mL per mmol LiAlH₄).

-

Vigorous Stirring: Stir the biphasic mixture vigorously at Room Temperature (RT) for 1–2 hours.

-

Visual Check: The mixture must transition from a cloudy grey emulsion to two clear, distinct layers.

-

-

Workup:

Auxiliary Recovery & Purification Strategy

Economic viability depends on recovering the chiral controller. The oxazolidinone is stable to these conditions and ends up in the organic layer with the product.

Workflow Visualization

Figure 2: Purification workflow. Due to the polarity difference between the primary alcohol and the carbamate auxiliary, silica gel chromatography is the standard method for separation.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Emulsion during workup | Aluminum salts forming gelatinous hydroxides. | Do not filter. Increase stirring time with Rochelle's salt (up to 12h if necessary) or warm slightly to 30°C. |

| Low Yield of Alcohol | Over-reduction or volatility. | If product is volatile, avoid high-vac. If over-reduction (cleavage of C-O), lower temp to -78°C. |

| Ring Opening of Auxiliary | Temperature too high; attack on carbamate. | Strictly maintain < 0°C. Ensure LiAlH₄ is added to the substrate slowly. |

| Incomplete Reaction | Old LiAlH₄ reagent. | Titrate LiAlH₄ or use fresh bottle. Ensure anhydrous conditions (water kills hydride). |

Comparative Analysis: Reductive Methods

| Reagent | Reactivity | Chemoselectivity | Comments |

| LiAlH₄ | High | Low | Best for robust substrates. Reduces esters/acids/amides.[4][5][6][7] Fast. |

| LiBH₄ | Moderate | High | Alternative: Tolerates esters. Slower reaction. Requires MeOH additive often. |

| DIBAL-H | High | Moderate | Can stop at Aldehyde if performed at -78°C (2 equiv). |

| LiOH / H₂O₂ | N/A | High | Hydrolytic cleavage (gives Acid , not Alcohol). |

Safety Considerations

-

Pyrophoric Hazard: LiAlH₄ solid and solutions are pyrophoric. Reacts violently with water and protic solvents.[8]

-

Engineering Controls: Perform all manipulations in a fume hood behind a blast shield.

-

Quenching: Never add water directly to a large LiAlH₄ reaction. Dilute with ether first, then use the specific quench method (Fieser or Rochelle).

References

-

Original Methodology: Evans, D. A.; Ennis, M. D.; Mathre, D. J. "Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of alpha-substituted carboxylic acid derivatives." Journal of the American Chemical Society, 1982 , 104, 1737–1739.

-

Workup Protocols: "Rochelle's Salt Workup." Common Organic Chemistry.

-

Mechanistic Review: "Reduction of Carboxylic Acid Derivatives." Master Organic Chemistry.

-

Alternative (LiBH4): Penning, T. D., et al. "Synthesis of the leukotriene B4 antagonist SC-41930." Journal of Medicinal Chemistry, 1992 , 35, 2496.

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. ch.ic.ac.uk [ch.ic.ac.uk]

- 4. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]

- 5. byjus.com [byjus.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. uwindsor.ca [uwindsor.ca]

- 8. chem.libretexts.org [chem.libretexts.org]

hydrolytic cleavage of oxazolidinone using LiOH and H2O2

Application Note: High-Fidelity Hydrolytic Cleavage of Evans Oxazolidinones via the LiOH/H₂O₂ System

Abstract & Strategic Rationale

The hydrolytic cleavage of Evans oxazolidinone auxiliaries is a cornerstone transformation in asymmetric synthesis, yielding enantiomerically enriched carboxylic acids. While simple hydrolysis using lithium hydroxide (LiOH) is possible, it frequently suffers from two critical failure modes: racemization of the

This guide details the LiOH/H₂O₂ (Lithium Hydroperoxide) protocol. By generating the hydroperoxide anion (

Mechanistic Principles: The "Endocyclic vs. Exocyclic" Competition

To master this reaction, one must understand why LiOH alone fails. The oxazolidinone system presents two electrophilic sites: the exocyclic carbonyl (the acyl group, desired target) and the endocyclic carbonyl (the carbamate, part of the ring).

-

Pathway A (LiOH alone): The hydroxide ion (

) is a hard base. It often attacks the less hindered endocyclic carbonyl or acts as a base to deprotonate the -

Pathway B (LiOH + H₂O₂): The hydroperoxide anion (

) is significantly more nucleophilic than

Visualization: Reaction Pathway & Selectivity

The following diagram illustrates the divergence between the destructive LiOH path and the constructive LiOH/H₂O₂ path.

Figure 1: Mechanistic divergence. LiOOH promotes the desired exocyclic cleavage, preserving the auxiliary.

Critical Safety Note: Oxygen Evolution

Warning: Recent process safety studies (see Revisiting the Cleavage of Evans Oxazolidinones, ACS 2019) have highlighted a hidden hazard. The peracid intermediate formed during hydrolysis is unstable in the presence of excess H₂O₂.[1]

-

Hazard:

-

Implication: On a large scale, this generates stoichiometric quantities of oxygen gas, which can pressurize sealed vessels or create flammability hazards in the headspace containing THF.

-

Mitigation: Ensure adequate venting. On >10g scales, consider a nitrogen sweep of the headspace.

Standardized Protocol

Reagents & Stoichiometry

| Component | Equiv. | Role | Notes |

| N-Acyl Oxazolidinone | 1.0 | Substrate | Dissolved in THF (0.1 - 0.2 M). |

| H₂O₂ (30% aq) | 4.0 | Nucleophile Source | Excess ensures rapid turnover; can be reduced to 2.0-2.5 equiv for safety optimization. |

| LiOH·H₂O | 1.5 - 2.0 | Base | Generates LiOOH; excess ensures full conversion. |

| Na₂SO₃ / Na₂S₂O₃ | 1.5 (relative to H₂O₂) | Quench | Mandatory to destroy peroxides before workup. |

Step-by-Step Procedure

-

Preparation (0 min): Dissolve the substrate in THF/Water (3:1 v/v). The presence of water is essential for LiOH solubility.

-

Thermal Control (5 min): Cool the reaction mixture to 0 °C using an ice-water bath.

-

Why: Low temperature suppresses the rate of proton transfer (racemization) relative to nucleophilic attack.

-

-

Peroxide Addition (10 min): Add the H₂O₂ (30% wt) via syringe or dropping funnel. Stir for 5 minutes.

-

Base Addition (15 min): Add LiOH (solid or pre-dissolved in minimal water) slowly.

-

Observation: The solution may become biphasic or cloudy. Vigorous stirring is required.

-

-

Reaction Monitoring (1 - 4 hours): Monitor by TLC or HPLC. The reaction is typically complete within 1-3 hours at 0 °C.[2]

-

Endpoint: Disappearance of the UV-active starting material spot (usually higher R_f than the free auxiliary).

-

-

Reductive Quench (Critical): Add saturated aqueous Sodium Sulfite (

) or Sodium Thiosulfate (-

Test: Check for residual peroxides using starch-iodide paper (turns blue if positive). Do not proceed to concentration until the test is negative.

-

-

Solvent Removal: Evaporate the bulk THF under reduced pressure (Rotavap). Do not heat above 30 °C.

Workup & Auxiliary Recovery Workflow

The efficiency of this protocol relies on the solubility difference between the ionized carboxylate (water-soluble) and the neutral auxiliary (organic-soluble).

Figure 2: Separation strategy. The "Basic Extraction" removes the auxiliary, while the subsequent "Acidic Extraction" recovers the product.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield of Acid | Incomplete hydrolysis or loss during extraction. | Ensure pH < 2 during the second extraction. Some chiral acids are water-soluble; try salting out (NaCl) or using EtOAc/THF mixtures for extraction. |

| Racemization | Temperature too high or reaction time too long. | Strictly maintain 0 °C. If the substrate is sterically hindered, consider using LiOH/H₂O₂ in THF/MeOH to increase solubility rather than raising temperature. |

| "Stuck" Reaction | Poor solubility of substrate. | Add a co-solvent like Methanol (dissolves LiOH well) or increase the volume of THF. |

| Auxiliary Contamination | Inefficient phase separation. | Wash the initial organic layer (Auxiliary) with 1N NaHCO₃ to ensure no acid is trapped there. |

References

-

Original Methodology: Evans, D. A.; Britton, T. C.; Ellman, J. A.[3] "Contrasteric Carboximide Hydrolysis with Lithium Hydroperoxide." Tetrahedron Letters1987 , 28, 6141–6144.

-

Safety & Mechanism: Gage, J. R.; Evans, D. A. "Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary." Organic Syntheses1990 , 68, 83.

-

Process Safety Insight: Dunn, A. L. et al. "Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂." Organic Process Research & Development2019 , 23, 1729–1734.

-

Mechanistic Review: Krenske, E. H. et al.[4] "The mechanism of cleavage of Evans chiral auxiliaries by LiOOH." Australian Journal of Chemistry2023 , 76, 847.[5]

Sources

Application Note: Direct Transesterification of Evans Adducts to Methyl Esters

Executive Summary & Strategic Rationale

The removal of the Evans chiral auxiliary (oxazolidinone) is a critical step in asymmetric synthesis.[1][2][3] While hydrolytic cleavage (LiOOH) yields the carboxylic acid, many drug development workflows require the direct conversion of the imide adduct to a methyl ester.

The Challenge:

-

Regioselectivity: The nucleophile (methoxide) must attack the exocyclic carbonyl (the acyl group) rather than the endocyclic carbonyl (the carbamate), which would destroy the expensive auxiliary.

-

Stereochemical Integrity: The

-proton of the acyl group is acidic (

The Solution: This guide details the Titanium(IV)-mediated transesterification , the industry "gold standard" for mild, racemization-free cleavage. We also provide a Magnesium-mediated alternative for specific sensitive substrates.

Mechanistic Insight: Why Titanium?

Standard basic methanolysis (NaOMe/MeOH) is often too harsh. The Titanium(IV) isopropoxide [Ti(OiPr)₄] protocol works via a Lewis-acid assisted substitution mechanism.[4]

Mechanism of Action[5][6]

-

Activation: The Ti(IV) center acts as a Lewis acid, coordinating to the exocyclic carbonyl oxygen and the oxazolidinone carbonyl, forming a chelated intermediate. This activates the acyl group toward nucleophilic attack.

-

Ligand Exchange: Methanol exchanges with the isopropoxide ligands on the titanium center.

-

Intramolecular Delivery: The titanium-bound methoxide is delivered to the activated carbonyl. This "templated" attack bypasses the need for free, highly basic methoxide ions, preserving the

-center configuration.

Figure 1: The titanium center activates the carbonyl while simultaneously delivering the nucleophile, minimizing free base concentration.

Protocol A: Titanium(IV) Isopropoxide Mediated Transesterification

Status: Gold Standard Applicability: Robust for >95% of substrates, including those with acid-sensitive protecting groups (e.g., TBS, acetals).

Reagents & Equipment[7][8]

-

Solvent: Anhydrous Methanol (MeOH).

-

Reagent: Titanium(IV) isopropoxide [Ti(OiPr)₄] (97%+).

-

Quench: Saturated aqueous

or 1M HCl (if substrate permits). -

Glassware: Flame-dried round bottom flask, reflux condenser.

Step-by-Step Methodology

-

Preparation: Dissolve the Evans adduct (

equiv) in anhydrous methanol ( -

Catalyst Addition: Add Ti(OiPr)₄ (

equiv) via syringe.-

Note: While catalytic amounts (

equiv) can work for simple substrates, stoichiometric amounts ensure rapid conversion (1-4 hours) and prevent side reactions.

-

-

Reaction: Stir the mixture at a gentle reflux (

C).-

Monitoring: Monitor by TLC. The starting material (imide) is usually less polar than the cleaved auxiliary but more polar than the methyl ester product.

-

Time: Typically complete in 2–6 hours.

-

-

Workup (Critical Step):

-

The "Gelatinous" Hazard: Titanium salts form sticky emulsions with water.

-

Method: Remove methanol under reduced pressure (rotary evaporator) to leave a residue. Dilute with EtOAc.

-

Quench: Add saturated aqueous

(or 1M HCl if acid-stable). Stir vigorously until two clear layers form (the white Ti precipitate should dissolve or become granular).

-

-

Extraction: Extract the aqueous layer with EtOAc (

). Combine organics, wash with brine, dry over -

Purification: Flash column chromatography.

-

Order of Elution: The Methyl Ester (Product) usually elutes first (non-polar). The Chiral Auxiliary elutes later (polar).

-

Data Validation: Typical Results

| Parameter | Value | Notes |

| Yield (Ester) | 85–98% | High efficiency due to thermodynamic drive. |

| Racemization | < 1% | Verified via Chiral HPLC/GC. |

| Auxiliary Recovery | > 90% | Crucial for cost-efficiency. |

| Reaction Time | 2–6 h | Faster than DMAP-catalyzed methanolysis. |

Protocol B: Magnesium Methoxide (Green Alternative)

Status: Alternative Applicability: Best for substrates sensitive to Lewis Acids or when Titanium waste disposal is restricted.

Reagents

-

Magnesium Turnings (clean, activated) or Mg(OMe)₂ solution .

-

Anhydrous Methanol .

Step-by-Step Methodology

-

Reagent Generation: In a flame-dried flask, add Mg turnings (

equiv) to anhydrous MeOH. Stir until all Mg dissolves and -

Reaction: Add the Evans adduct (

equiv) to the methoxide solution. -

Conditions: Stir at room temperature.

-

Note: This reaction is often slower than the Ti-method but extremely mild.

-

-

Quench: Pour into dilute aqueous HCl or saturated

. -

Extraction: Extract with

or EtOAc.

Comparison of Methods

| Feature | Ti(OiPr)₄ Method | Mg(OMe)₂ Method | LiOOH (Two-Step)* |

| Mechanism | Lewis Acid Transesterification | Mild Basic Transesterification | Hydrolysis -> Esterification |

| pH Conditions | Neutral/Mildly Acidic (Lewis) | Mildly Basic | Basic (Peroxide) |

| Racemization Risk | Lowest | Low | Low to Moderate |

| Auxiliary Recovery | Excellent | Good | Excellent |

| Throughput | High (One Pot) | High (One Pot) | Low (Two Steps) |

*Note: LiOOH is not a transesterification method; it yields the acid. It is listed for context only.

Auxiliary Recovery & Recycling Workflow

Recovering the oxazolidinone is economically vital.

Figure 2: Separation strategy. The polarity difference between the ester and the auxiliary allows for easy separation.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Wet Methanol | Ti(OiPr)₄ hydrolyzes instantly with water. Use freshly distilled/anhydrous MeOH. |

| Emulsion during Workup | Titanium Hydroxides | Use Rochelle's Salt (Potassium Sodium Tartrate) wash or dilute HCl to solubilize Ti. |

| Epimerization | Overheating | Do not exceed |

| Cleavage of Endocyclic Bond | Strong Base Contamination | Ensure glassware is free of base residues. Stick to the Ti-method (Lewis Acid) over alkoxides.[4] |

References

-

Evans, D. A., et al. "Chiral Enolates in Asymmetric Synthesis." Journal of the American Chemical Society, 1982. Link

- Foundational text on the design and utility of oxazolidinone auxiliaries.

-

Seebach, D., et al. "Titanate-Mediated Transesterifications with Functionalized Substrates." Synthesis, 1982. Link

- Establishes the Ti(OiPr)

-

Ho, P. T., et al. "Cleavage of Evans Auxiliaries." Tetrahedron Letters, 1993. Link

- Detailed optimiz

-

BenchChem Protocols. "Application Notes for Chiral Auxiliary Cleavage." Link

- General industrial protocols for auxiliary removal.

Sources

Troubleshooting & Optimization

Technical Support Center: Preventing Endocyclic Cleavage During Evans Auxiliary Hydrolysis

Welcome to the Technical Support Center for drug development professionals, researchers, and scientists. This guide provides in-depth technical assistance for one of the most critical and often challenging steps in Evans asymmetric synthesis: the hydrolytic cleavage of the chiral auxiliary. Our goal is to equip you with the mechanistic understanding and practical, field-proven strategies to prevent undesired endocyclic cleavage, ensuring high yields of your target chiral carboxylic acid and efficient recovery of the valuable auxiliary.

Section 1: Understanding the Mechanism: Exocyclic vs. Endocyclic Cleavage

Successful cleavage hinges on directing a nucleophile to the correct carbonyl group. This section breaks down the chemical principles governing the desired reaction pathway and the common side reaction that plagues many experiments.

Q1: What is endocyclic cleavage and why is it a problem?

A: An N-acyl oxazolidinone, the product of a successful asymmetric reaction using an Evans auxiliary, possesses two electrophilic carbonyl sites:

-

Exocyclic Carbonyl: The carbonyl of the acyl group you introduced. This is the target for hydrolysis. Cleavage at this site yields your desired chiral carboxylic acid and recovers the intact chiral auxiliary.

-

Endocyclic Carbonyl: The carbamate carbonyl that is part of the oxazolidinone ring itself. This is the site of undesired cleavage.

Endocyclic cleavage is a significant problem because nucleophilic attack at this position leads to the irreversible opening of the oxazolidinone ring. This process consumes your starting material to produce an undesired β-hydroxyamide byproduct and destroys the expensive chiral auxiliary, complicating purification and reducing overall process efficiency.[1][2]

Q2: Why does hydrolysis with lithium hydroxide (LiOH) alone favor the undesired endocyclic cleavage?

A: The regioselectivity of the hydrolysis is dictated by reaction kinetics and the stability of the intermediates formed. While one might expect the exocyclic acyl group to be more reactive, the endocyclic carbamate carbonyl is significantly less sterically hindered.[3][4]

When using a small nucleophile like the hydroxide ion (OH⁻) from LiOH, the reaction pathway is primarily under kinetic control. The hydroxide preferentially attacks the more accessible endocyclic carbonyl.[5] The resulting tetrahedral intermediate rapidly and easily decomposes, leading to C-N bond cleavage and the formation of the ring-opened hydroxyamide.[3][6]

Q3: How does the standard LiOH/H₂O₂ method prevent endocyclic cleavage?

A: This is the cornerstone of successful Evans auxiliary hydrolysis. The combination of lithium hydroxide and hydrogen peroxide (H₂O₂) generates lithium hydroperoxide (LiOOH) in situ, which is a much more selective nucleophile.[7][8] The mechanism for its selectivity is a classic example of Curtin-Hammett principles.

Recent density functional theory (DFT) calculations have revealed the following:[3][5]

-

Initial Attack is Still Endocyclic: Like hydroxide, the hydroperoxide anion (OOH⁻) also favors initial kinetic attack at the less hindered endocyclic carbonyl.

-

A High-Energy Barrier Traps the Intermediate: Crucially, the tetrahedral intermediate formed from endocyclic attack by OOH⁻ has a very high energy barrier to decomposition and ring-opening. This step is not facile.[4][5][6]

-

Reversibility and the Thermodynamic Pathway: Because the decomposition of the endocyclic intermediate is slow, the initial attack becomes reversible. The system can revert to the N-acyl oxazolidinone starting material. This allows the reaction to proceed through a slightly higher energy, but ultimately productive, pathway: the attack of LiOOH at the more hindered exocyclic carbonyl.

-

Productive Cleavage: Once the exocyclic tetrahedral intermediate is formed, it readily breaks down to yield the desired lithium carboxylate and the intact chiral auxiliary.[3][9]

In essence, LiOOH provides a "proofreading" mechanism. The kinetically favored but unproductive endocyclic pathway is a dead end, forcing the reaction to proceed through the thermodynamically favored exocyclic cleavage route.

Caption: Reaction pathways for LiOH vs. LiOOH hydrolysis.

Section 2: Troubleshooting Guide & Optimization

This section addresses the most common issues encountered during hydrolytic cleavage, providing actionable solutions grounded in chemical principles.

Problem: I'm observing significant formation of the hydroxyamide byproduct.

This is a clear indicator of endocyclic cleavage. The following workflow will help you diagnose and solve the issue.

Caption: Troubleshooting workflow for endocyclic cleavage.

Detailed Actions & Explanations

-

Action 1: Control the Temperature. Lowering the reaction temperature (typically to 0 °C) is the most critical parameter for enhancing selectivity.[2] It further disfavors the undesired ring-opening pathway.

-

Action 2: Check Reagent Stoichiometry. To ensure that LiOOH is the predominant nucleophile, hydrogen peroxide should be used in excess relative to lithium hydroxide.[1] The original Evans conditions often employ a large excess.[1][9] Always add the H₂O₂ to the substrate solution before adding the LiOH.

-

Action 3: Address Steric Hindrance. For exceptionally bulky N-acyl groups where even LiOOH struggles to access the exocyclic carbonyl, alternative, more potent nucleophiles that retain selectivity may be required.

Table 1: Comparison of Selective Cleavage Reagents for Hindered Substrates

| Reagent(s) | Nucleophile | Typical Conditions | Advantages | Disadvantages | Reference(s) |

| LiOH / H₂O₂ | LiOOH | THF/H₂O, 0 °C | Gold standard, reliable for most substrates, cost-effective. | Can be sluggish with hindered substrates, O₂ evolution safety risk. | [1][9] |

| LiOBn | BnO⁻ | THF, 0 °C | Effective for some hindered substrates, yields a benzyl ester. | Can still lead to endocyclic cleavage in very hindered cases. | [6] |

| LiSBn | BnS⁻ | THF, 0 °C | Highly effective even for very hindered substrates, yields a thioester. | Reagent preparation required, potential odor. | [5][6] |

Section 3: Frequently Asked Questions (FAQs)

Q1: Can you provide a standard, step-by-step protocol for hydrolytic cleavage?

A: Absolutely. This protocol is adapted from established literature procedures.[2][9]

Protocol 1: Standard Hydrolytic Cleavage to a Carboxylic Acid

-

Dissolution: Dissolve the N-acyl oxazolidinone (1.0 equiv.) in a 3:1 mixture of tetrahydrofuran (THF) and water.

-

Cooling: Cool the solution to 0 °C in an ice-water bath.

-

Peroxide Addition: Add 30% aqueous hydrogen peroxide (4.0-5.0 equiv.) dropwise while maintaining the internal temperature at 0 °C.

-

Hydroxide Addition: Add an aqueous solution of lithium hydroxide (2.0-2.5 equiv.) dropwise, again ensuring the temperature does not rise above 5 °C.

-

Reaction Monitoring: Stir the reaction at 0 °C for 2-6 hours. Monitor for the disappearance of starting material by TLC or LC-MS.

-

Quenching: Once the reaction is complete, quench the excess peroxide by slowly adding an aqueous solution of sodium sulfite (Na₂SO₃) (e.g., 1.5M solution) until a test with peroxide strips indicates its absence.

-

Auxiliary Recovery: Remove the bulk of the THF via rotary evaporation. Extract the basic aqueous solution with a solvent like ethyl acetate or dichloromethane (3x) to recover the chiral auxiliary.

-

Product Isolation: Cool the aqueous layer to 0 °C and carefully acidify to pH ~2 with 1M HCl. Extract the acidified aqueous layer with ethyl acetate (3x).

-

Final Steps: Combine the acidic organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

Q2: I am observing significant gas evolution during my reaction. What is it and is it dangerous?

A: The gas is molecular oxygen (O₂) , and it can be very dangerous. This phenomenon is a frequently overlooked but critical safety aspect of the LiOH/H₂O₂ cleavage method.[1][10]

-

Cause: The reaction initially forms a peracid intermediate. This peracid is not stable under the basic reaction conditions and is rapidly reduced by the excess hydrogen peroxide present in the mixture. This decomposition releases a stoichiometric amount of oxygen gas.[1]

-

Hazard: The evolution of O₂ in the presence of a flammable organic solvent like THF creates a significant fire and explosion risk. It can also lead to a dangerous pressure buildup in a sealed or inadequately vented reactor.

-

Mitigation: For lab-scale reactions, ensure the reaction is not sealed and has adequate ventilation. For scale-up processes, this is a major hazard that requires robust engineering controls, such as a nitrogen sweep of the headspace and careful control of addition rates to manage the rate of gas evolution.[10]

Q3: Are there non-hydrolytic methods to cleave the auxiliary if I need a different functional group?

A: Yes, the versatility of the Evans auxiliary is one of its greatest strengths. The N-acyl bond can be cleaved to produce a variety of functional groups.[11]

-

Primary Alcohols: Reductive cleavage with reagents like lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄) yields the primary alcohol.[2][8]

-

Aldehydes: Careful reduction with diisobutylaluminum hydride (DIBAL-H) at low temperatures can afford the aldehyde.

-

Esters: Transesterification with sodium methoxide in methanol (NaOMe/MeOH) or selective cleavage with lithium benzyloxide (LiOBn) can provide methyl or benzyl esters, respectively.[2]

References

-

Chow, K. H., Quinn, R. J., Jenkins, I. D., & Krenske, E. H. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Australian Journal of Chemistry, 76(12), 847-853. [Link]

-

Chow, K. H., Quinn, R. J., Jenkins, I. D., & Krenske, E. H. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. UQ eSpace, The University of Queensland. [Link]

-

Chow, K. H., Quinn, R. J., Jenkins, I. D., & Krenske, E. H. (2023). Mechanism of Evans Chiral Auxiliaries Cleavage by LiOOH. Policy Commons. [Link]

-

Krenske, E. H. et al. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. ResearchGate. [Link]

-

Beutner, G. L., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂. Organic Process Research & Development, 23(7), 1534-1541. [Link]

-

Krenske, E. H. et al. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH. ConnectSci. [Link]

-

Larrow, J. F., & Gage, J. R. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education, 85(5), 695. [Link]

-

Anonymous. (n.d.). Evans Enolate Alkylation-Hydrolysis. University of Calgary. [Link]

-

Beutner, G. L., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂. ResearchGate. [Link]

-

Wikipedia contributors. (2023). Chiral auxiliary. Wikipedia. [Link]

-

Gage, J. R., & Evans, D. A. (1993). Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary. Organic Syntheses, Coll. Vol. VIII, 528. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. connectsci.au [connectsci.au]

- 4. UQ eSpace [espace.library.uq.edu.au]

- 5. connectsci.au [connectsci.au]

- 6. researchgate.net [researchgate.net]

- 7. chemistry.williams.edu [chemistry.williams.edu]

- 8. uwindsor.ca [uwindsor.ca]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

troubleshooting low yield in oxazolidinone acylation

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for troubleshooting oxazolidinone acylation reactions. This guide is designed for researchers, scientists, and professionals in drug development who utilize Evans-type chiral auxiliaries. Here, we address common challenges leading to low yields and provide in-depth, field-proven solutions to optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common initial queries regarding low yields in oxazolidinone acylation.

Q1: My oxazolidinone acylation yield is unexpectedly low. What are the first things I should check?

When faced with a low yield, start by assessing the three most critical components of the reaction:

-

Reagent Quality: Ensure the oxazolidinone auxiliary is pure and dry. The acylating agent (acid chloride or anhydride) should be fresh or recently purified, as they are susceptible to hydrolysis. The base, especially organolithiums like n-BuLi, must be accurately titrated and handled under strictly anhydrous and inert conditions.

-

Reaction Conditions: Verify that you are using a dry, non-protic solvent (e.g., THF, DCM) and that the reaction was conducted under an inert atmosphere (e.g., Argon or Nitrogen). For base-mediated deprotonation, maintaining the correct low temperature (typically -78 °C) is crucial to prevent side reactions.[1]

-

Moisture Contamination: Even trace amounts of water can quench the strong base (like n-BuLi) or hydrolyze the acylating agent. Ensure all glassware is oven- or flame-dried and cooled under an inert atmosphere before use.

Q2: I see a lot of my starting oxazolidinone auxiliary in the final reaction mixture. What does this indicate?

Recovering a significant amount of the starting auxiliary points towards an inefficient acylation step. The primary causes are:

-

Incomplete Deprotonation (n-BuLi method): The n-BuLi may have degraded or been consumed by moisture, leading to insufficient formation of the nucleophilic amide anion.[2]

-

Inactive Acylating Agent: The acid chloride or anhydride may have hydrolyzed to the corresponding carboxylic acid, which is not reactive under these conditions.

-

Insufficiently Reactive Conditions (DMAP method): For less reactive acylating agents, room temperature may not be sufficient. Heating the reaction, for instance, to reflux in toluene, can improve conversion.[3]

Q3: Is the n-BuLi/acyl chloride method always better than the DMAP/anhydride method?

Not necessarily. The choice depends on the substrate and desired experimental simplicity.

| Feature | Method A: n-BuLi / Acyl Chloride | Method B: DMAP / Anhydride (or Acyl Chloride) |

| Mechanism | Stoichiometric deprotonation to form a lithium amide, followed by nucleophilic attack. | Nucleophilic catalysis where DMAP forms a highly reactive N-acylpyridinium intermediate.[4] |

| Base | Strong, pyrophoric base (n-BuLi).[1][2] | Mild organic base (e.g., Triethylamine).[3][5] |

| Temperature | Requires low temperatures (-78 °C).[1] | Typically Room Temperature or Reflux.[3] |

| Pros | Highly effective for a wide range of substrates. | Operationally simpler, avoids pyrophoric reagents and cryogenic temperatures.[3][5] |

| Cons | Requires strict anhydrous/inert techniques and handling of pyrophoric reagents. | May be slower or less effective for sterically hindered or electron-poor acylating agents. |

Deep Dive Troubleshooting Guide

This section explores specific problems in greater detail, offering explanations for the underlying chemistry and step-by-step protocols for resolution.

Issue 1: Failure of the n-BuLi Mediated Acylation

This classic method relies on the quantitative formation of the lithium amide of the oxazolidinone. Failure at this stage is the most common reason for low yields.

-

Underlying Cause (Causality): The nucleophilicity of the neutral oxazolidinone nitrogen is insufficient to react with an acyl chloride directly. Deprotonation by a strong base like n-BuLi is required to generate the highly reactive lithium amide. If this deprotonation is incomplete, the reaction stalls.

-

Troubleshooting & Protocol:

-

Verify Base Concentration: n-Butyllithium solutions degrade over time. Its concentration should be determined by titration (e.g., using diphenylacetic acid) before use. Always use a freshly titrated solution.

-

Ensure Anhydrous Conditions:

-

Flame- or oven-dry all glassware (reaction flask, syringes, needles) and cool under a stream of dry argon or nitrogen.

-

Use a fresh bottle of anhydrous solvent, preferably from a solvent purification system or a recently opened Sure/Seal™ bottle.

-

-

Optimize Reagent Addition:

-

Dissolve the oxazolidinone auxiliary in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add the titrated n-BuLi solution dropwise via syringe. A slight excess (1.05-1.1 equivalents) can compensate for minor impurities.

-

Stir for at least 30-60 minutes at -78 °C to ensure complete deprotonation before adding the acyl chloride.

-

-

-

Underlying Cause (Causality): Allowing the reaction to warm prematurely after n-BuLi addition can lead to side reactions. Furthermore, impurities in the acyl chloride (e.g., the corresponding carboxylic acid or HCl) can complicate the reaction.

-

Troubleshooting & Protocol:

-

Maintain Low Temperature: Ensure the reaction temperature is strictly maintained at -78 °C throughout the deprotonation and acylation steps.[1]

-

Purify the Acyl Chloride: If the acyl chloride is old or suspected to be impure, distill it or prepare it fresh from the corresponding carboxylic acid (e.g., using oxalyl chloride or thionyl chloride) immediately before use.

-

Controlled Quench: After the acylation is complete (monitor by TLC), quench the reaction at -78 °C by slowly adding a saturated aqueous solution of ammonium chloride before warming to room temperature.[1]

-

Issue 2: Poor Performance of the DMAP-Catalyzed Acylation

This method is attractive for its mildness but can be sluggish if not properly optimized.

-

Underlying Cause (Causality): The reaction proceeds via an N-acylpyridinium intermediate formed from DMAP and the acylating agent.[4] This intermediate is much more electrophilic than the acylating agent itself. The rate of this reaction depends on the concentration of this intermediate and the nucleophilicity of the oxazolidinone. For less reactive systems, the catalytic cycle can be slow.

-

Troubleshooting & Protocol:

-

Increase Temperature: While often performed at room temperature, heating the reaction can significantly increase the rate. Refluxing in toluene for 30 minutes has been shown to be effective.[3]

-

Use a More Reactive Acylating Agent: Acid anhydrides are commonly used, but acid chlorides are more reactive and may improve conversion.[3] A recent report also highlights the utility of acid fluorides for this transformation under mild conditions.[6]

-

Check DMAP Quality: Ensure the 4-(Dimethylamino)pyridine (DMAP) is pure. It should be a white, crystalline solid. If it appears discolored, it may have degraded.

-

Solvent Choice: While THF is common, a less coordinating solvent like dichloromethane (DCM) or toluene may be beneficial.

-

Visualizing the Chemistry

Understanding the reaction pathways and troubleshooting logic is key to success.

Acylation Mechanisms

Caption: Comparative workflows for the two primary oxazolidinone acylation methods.

Troubleshooting Decision Tree

Caption: A decision tree to systematically diagnose the cause of low acylation yield.

Validated Experimental Protocols

Protocol 1: Acylation via n-BuLi and Acyl Chloride [1]

This protocol is adapted for the acylation of (4R,5S)-4-methyl-5-phenyloxazolidin-2-one with propionyl chloride.

-

Preparation: Add the oxazolidinone (1.0 eq.) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet.

-

Dissolution: Add anhydrous tetrahydrofuran (THF, ~0.1 M) via syringe and cool the resulting solution to -78 °C in a dry ice/acetone bath.

-

Deprotonation: Slowly add a freshly titrated solution of n-butyllithium in hexanes (1.05 eq.) dropwise to the stirred solution, ensuring the internal temperature does not rise above -70 °C.

-

Stirring: Stir the mixture at -78 °C for 1 hour to ensure complete formation of the lithium amide.

-